
Cyclopentylmagnesium chloride
Overview
Description
Cyclopentylmagnesium chloride (C₅H₉ClMg, CAS 32916-51-1) is a Grignard reagent widely used in organic synthesis for nucleophilic additions to carbonyl groups, forming carbon-carbon bonds. It is typically prepared by reacting chlorocyclopentane with magnesium in anhydrous ether or tetrahydrofuran (THF) under inert conditions . The reagent is commercially available as a 1M–2M solution in diethyl ether or THF, with a molecular weight of 128.88 g/mol, density of 0.878 g/mL, and a flash point of −40°C . Its applications include synthesizing cyclopentane derivatives, such as cyclopentane carboxylic acid and N-cyclopentylbenzamide, through sequential reactions with CO₂, ammonia, and benzoyl chloride .
Preparation Methods
Cyclopentylmagnesium chloride is typically prepared by reacting cyclopentyl chloride with metallic magnesium. The process involves dissolving cyclopentyl chloride in dry, anhydrous cyclohexane and gradually adding magnesium metal to the solution. The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to ensure high yields and purity of the product. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Cyclopentylmagnesium chloride undergoes various types of chemical reactions, including:
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Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols. For example: [ \text{R’R’‘C=O + C5H9MgCl} \rightarrow \text{R’R’‘C(OH)C5H9 + MgClX} ] Here, R’ and R’’ represent organic groups, and the reaction proceeds through nucleophilic addition of the cyclopentyl group to the carbonyl carbon, followed by protonation.
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Substitution Reactions: It can participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds .
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Reduction Reactions: As a strong reducing agent, this compound can reduce certain organic compounds, although this is less common compared to its use in nucleophilic addition .
Scientific Research Applications
Cyclopentylmagnesium chloride, an organomagnesium compound and Grignard reagent with the chemical formula , is a versatile reagent in organic synthesis due to its nucleophilic properties. It typically appears as a colorless to yellowish liquid in diethyl ether solution.
Synthesis of this compound
This compound is synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.
Applications in Organic Chemistry
This compound has several applications in organic chemistry:
- Development of functional materials It can be used to create new materials with specific properties, such as polymers and catalysts.
- Grignard Reactions Grignard reagents, including this compound, are used to perform nucleophilic additions onto carbonyl compounds to construct new carbon-carbon bonds . They can also be used as nucleophiles in combination with a variety of electrophilic compounds .
- Synthesis of Phorboxazole A this compound can be employed as a specialized Grignard reagent in the synthesis of complex molecules such as phorboxazole A, a natural product with anti-bacterial, anti-fungal, and anti-proliferative properties .
Factors Affecting Reaction Rates
The rate of reaction of cyclopentyl bromide with magnesium is affected by solvent viscosity . The rate of reaction of cyclopentyl chloride with magnesium is less sensitive to solvent viscosity .
Comparison with Other Organomagnesium Compounds
Mechanism of Action
The primary mechanism of action for cyclopentylmagnesium chloride involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Cyclopentylmagnesium chloride belongs to the family of organomagnesium halides (Grignard reagents). Below is a detailed comparison with structurally and functionally related compounds:
Key Findings :
- This compound exhibits moderate reactivity in cross-coupling reactions, with yields dependent on the initiator and solvent. For example, replacing B₂Pin₂ with B₂(neop)₂ reduced yields to 18% .
- Cyclohexylmagnesium chloride, while structurally similar, is less reactive toward sterically hindered electrophiles due to its larger cyclohexyl group .
Physical Properties and Commercial Availability
Key Findings :
- This compound is priced comparably to cyclohexyl analogs but cheaper than tert-butyl derivatives, reflecting differences in synthetic demand and raw material costs .
- Its availability in both diethyl ether and THF provides flexibility in reaction design, as THF offers better solubility for certain substrates .
Key Findings :
Biological Activity
Cyclopentylmagnesium chloride (C5H9ClMg) is an organomagnesium compound commonly used in organic synthesis, particularly as a Grignard reagent. Its biological activity, while less extensively studied than its chemical reactivity, presents interesting implications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications.
This compound is characterized by its ability to act as a nucleophile in reactions with electrophiles. It is formed through the reaction of cyclopentyl chloride with magnesium in an ether solvent. The compound is sensitive to moisture and reacts vigorously with water, producing cyclopentyl alcohol and magnesium hydroxide.
The biological activity of this compound can be understood through its reactivity as a Grignard reagent. It primarily participates in nucleophilic addition reactions with carbonyl compounds, leading to the formation of alcohols. This property is crucial in synthetic organic chemistry for constructing complex molecules.
Table 1: Reactivity of this compound
Reactant Type | Reaction Outcome | Notes |
---|---|---|
Aldehydes | Alcohol formation | Reduces aldehydes to primary alcohols |
Ketones | Alcohol formation | Reduces ketones to secondary alcohols |
Carbon dioxide | Carboxylic acid formation | Forms carboxylic acids upon reaction |
2. Aquaculture and Marine Biology
Research indicates that magnesium chloride (MgCl2), related to this compound, has been used effectively as an immobilization agent for marine organisms. It acts by inducing muscle relaxation and preventing stress-induced spawning in bivalves . This property could be harnessed for humane euthanasia or transport of aquatic species.
Case Study 1: Immobilization of Marine Invertebrates
A study conducted on the jellyfish Cassiopea demonstrated that MgCl2 solutions could immobilize specimens effectively without causing mortality. Concentrations around 0.092M were found optimal for inducing cessation of bell pulsations while allowing recovery post-exposure . Although this study did not directly use this compound, it highlights the biological relevance of magnesium compounds in marine biology.
Case Study 2: Organometallic Chemistry Applications
In synthetic organic chemistry, this compound has been utilized to synthesize complex organic molecules through various catalytic processes. Its ability to facilitate reactions under mild conditions makes it a valuable reagent in the development of pharmaceuticals .
Safety and Toxicity Considerations
This compound is highly reactive and poses safety risks if not handled properly. Its interaction with water can lead to violent reactions, releasing flammable gases. Therefore, it should be used in controlled environments with appropriate safety measures.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cyclopentylmagnesium chloride for high-purity yields in Grignard reactions?
this compound is typically synthesized via the reaction of cyclopentyl chloride with magnesium metal in anhydrous solvents like THF or diethyl ether. Key parameters include:
- Solvent selection : THF (1M) enhances reaction homogeneity, while diethyl ether (2M) may reduce side reactions due to lower polarity .
- Magnesium activation : Pre-treatment with iodine or mechanical stirring improves reactivity by removing oxide layers .
- Temperature control : Maintain 35–40°C to avoid thermal decomposition of the Grignard reagent .
Validate purity via titration (e.g., Gilman test) and ¹H NMR (δ ~1.5–2.0 ppm for cyclopentyl protons) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (tested against THF/ether penetration) and flame-resistant lab coats due to its pyrophoric nature .
- Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile solvents (e.g., THF) and HCl gas byproducts .
- Spill management : Quench residual reagent with isopropanol or dry ice, followed by dilute HCl .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Spectroscopic analysis : ¹H NMR in deuterated THF reveals characteristic resonances for the cyclopentyl group and Mg-bound chloride (absence of impurities at δ >3 ppm) .
- Titration methods : Use biphasic quenching with iodomethane to quantify active Mg content .
- Elemental analysis : Verify Cl:Mg stoichiometry via ICP-OES or gravimetric AgNO₃ precipitation .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound-mediated reactions be systematically analyzed?
Example: Cyclopropanation reactions with deuterated methylene chloride (CD₂Cl₂) produce bicyclo[3.1.0]hexane derivatives.
- Deuterium labeling : Synthesize deuterated this compound (e.g., α,α-d₂) to track stereoselectivity .
- NMR analysis : Compare ¹H and ²H NMR shifts (e.g., endo vs. exo protons at δ 0.15–0.30 ppm) to assign stereochemistry .
- Computational modeling : Use DFT to correlate transition-state geometries with experimental product ratios (e.g., 5:6 endo:exo selectivity) .
Q. What methodologies resolve contradictions in reaction data involving this compound?
Case study: Discrepancies in product distributions from methylene chloride reactions.
- Byproduct identification : GC-MS or HPLC isolates minor alkenes (e.g., 1-methylcyclopentene) formed via base-catalyzed isomerization .
- Kinetic profiling : Vary reaction times and temperatures to distinguish primary vs. secondary reaction pathways .
- Cross-validation : Compare organometallic routes (e.g., Li vs. Mg reagents) to confirm mechanistic hypotheses .
Q. How can computational chemistry enhance the design of this compound-based reactions?
- Reactivity prediction : Simulate frontier molecular orbitals (FMOs) to identify nucleophilic sites on the cyclopentyl ring .
- Solvent effects : MD simulations model THF’s coordination to Mg, influencing reagent stability and reaction rates .
- Transition-state analysis : IRC calculations map energy barriers for carbene insertion vs. elimination pathways .
Q. Data Presentation Guidelines
- Tables : Summarize solvent-dependent reactivity (Table 1).
Solvent | Concentration | Reaction Temp (°C) | Primary Product | Yield (%) | Reference |
---|---|---|---|---|---|
THF | 1M | 35 | Bicyclohexane | 78 | |
Diethyl ether | 2M | 40 | Methylcyclopentane | 65 |
Properties
IUPAC Name |
magnesium;cyclopentane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32916-51-1 | |
Record name | Cyclopentylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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